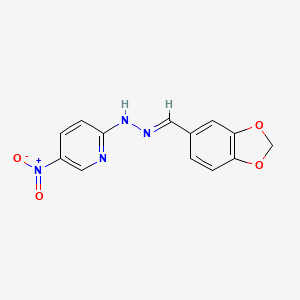

Piperonal, (5-nitro-2-pyridyl)hydrazone

Description

From Catechol Derivatives: The synthesis begins with the Williamson ether synthesis, where a substituted catechol is reacted with dichloromethane to form a substituted 1,2-methylenedioxybenzene. This intermediate then undergoes a condensation reaction with glyoxylic acid, followed by oxidative cleavage of the resulting α-hydroxy acid with an oxidizing agent like nitric acid to yield the desired piperonal (B3395001) analogue. This pathway allows for the introduction of alkyl, halo, or other functional groups, depending on the initial choice of substituted catechol.

Structure

3D Structure

Properties

CAS No. |

28058-44-8 |

|---|---|

Molecular Formula |

C13H10N4O4 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-nitropyridin-2-amine |

InChI |

InChI=1S/C13H10N4O4/c18-17(19)10-2-4-13(14-7-10)16-15-6-9-1-3-11-12(5-9)21-8-20-11/h1-7H,8H2,(H,14,16)/b15-6+ |

InChI Key |

VPFYTRFENPZHFQ-GIDUJCDVSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] |

Other CAS No. |

28058-44-8 |

Origin of Product |

United States |

Direct Functionalization of Piperonal:direct Chemical Transformation of the Piperonal Molecule Offers Another Route to Its Analogues. These Reactions Typically Target the Aldehyde Functional Group or the Aromatic Ring.

Purification and Isolation Techniques for Piperonal, (5-nitro-2-pyridyl)hydrazone

The purification and isolation of this compound are critical steps to ensure the final product's purity and accurate characterization. As aromatic hydrazones are typically crystalline solids, a combination of crystallization, chromatography, and washing is generally employed.

Crystallization: Recrystallization is the primary method for purifying solid hydrazone derivatives. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room or lower temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. For aromatic hydrazones, common solvents include ethanol (B145695), methanol, ethyl acetate, and their aqueous mixtures. The process involves dissolving the crude hydrazone in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a highly effective technique. Silica gel is the most common stationary phase for purifying hydrazones due to their moderate polarity. A solvent system (mobile phase) is chosen based on the polarity of the compound and impurities, often determined by preliminary analysis using thin-layer chromatography (TLC). A typical eluent system might be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The separation is based on the differential adsorption of the components onto the silica gel; less polar compounds elute faster, while more polar ones are retained longer. Fractions are collected and analyzed (e.g., by TLC) to pool the pure product. For hydrazones that may be sensitive to acidic silica, basic alumina or silica treated with a base like triethylamine can be used.

Washing: After synthesis, the crude product is often washed with specific solvents to remove unreacted starting materials or soluble by-products. For instance, washing the crude this compound precipitate with water can remove inorganic salts, while a wash with a cold, non-polar solvent like hexane can remove unreacted piperonal.

The following table provides an overview of purification techniques applicable to the target compound.

| Technique | Principle | Typical Implementation | Primary Purpose |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Dissolving the crude product in a hot solvent (e.g., Ethanol/Water) and cooling to induce crystallization. | High-purity bulk purification of the final product. |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Eluting the compound through a silica gel column with a solvent mixture (e.g., Hexane/Ethyl Acetate). | Separation of closely related impurities or purification of small-scale reactions. |

| Washing | Selective dissolution of impurities. | Suspending the crude solid in a solvent (e.g., water, cold ethanol, or ether) in which the product is poorly soluble. | Initial removal of unreacted starting materials and soluble by-products. |

| Characterization | Spectroscopic and physical property analysis. | Melting point determination, NMR spectroscopy, FT-IR, and Mass Spectrometry. | Confirmation of structure and assessment of purity. |

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams to grams) to a larger research production scale (hundreds of grams to kilograms) introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility.

Reaction and Process Optimization: The condensation reaction to form the hydrazone is typically straightforward. However, on a larger scale, heat management becomes critical. The reaction is often exothermic, and efficient heat dissipation is necessary to prevent side reactions and ensure consistent product quality. The choice of solvent is also a key consideration; solvents used in the lab (like pure ethanol) may need to be replaced with more cost-effective or environmentally benign alternatives that are suitable for large-scale operations. orientjchem.org The mode of addition of reagents may also need to be adjusted, for example, by slow addition of one reactant to the other to control the reaction rate and temperature.

Purification Strategy: While column chromatography is a powerful tool in the laboratory, it is often impractical and expensive for large-scale production. The preferred method for purification at scale is recrystallization. Developing a robust crystallization procedure is therefore paramount. This involves screening various solvent systems to find one that consistently provides high yield and purity, is cost-effective, and is safe to handle in large volumes. Filtration and drying equipment must also be appropriately sized for the larger quantities of material.

Safety and Handling: Handling large quantities of chemicals requires a thorough safety assessment. The hazards of the starting materials, piperonal and particularly the substituted hydrazine (B178648) (which, like many hydrazine derivatives, may be toxic or unstable), and solvents must be well understood. Appropriate personal protective equipment (PPE), ventilation (e.g., fume hoods or walk-in hoods), and containment strategies are essential. The potential for runaway reactions, although less likely for this type of condensation, should be evaluated.

The table below contrasts key parameters between laboratory and research production scales.

| Parameter | Laboratory Scale (mg-g) | Research Production Scale (100g-kg) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Heating mantle, oil/water bath | Circulating fluid in reactor jacket for precise heating/cooling |

| Purification Method | Column chromatography, recrystallization | Primarily recrystallization; chromatography is avoided if possible |

| Filtration | Büchner funnel | Large Nutsche filter-dryer or centrifuge |

| Solvent Choice | Based on optimal performance | Balances performance with cost, safety, and environmental impact |

| Process Safety | Standard laboratory precautions | Formal process hazard analysis (PHA) required |

Comprehensive Spectroscopic and Structural Elucidation of Piperonal, 5 Nitro 2 Pyridyl Hydrazone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The ¹H-NMR spectrum of Piperonal (B3395001), (5-nitro-2-pyridyl)hydrazone is expected to show distinct signals corresponding to the protons of the piperonal ring, the 5-nitro-2-pyridyl moiety, the azomethine proton (-CH=N-), and the hydrazone N-H proton. The N-H proton typically appears as a broad singlet at a very downfield chemical shift, often in the range of δ 10.0–12.0 ppm, due to deshielding and hydrogen bonding. mdpi.com The azomethine proton (-CH=N-) is also a characteristic singlet found further downfield, generally between δ 8.0 and 9.0 ppm. mdpi.com

The protons of the 5-nitropyridine ring are significantly influenced by the electron-withdrawing nitro group. The proton ortho to the nitro group (H-4) would be the most deshielded. Based on data for similar 2-substituted-5-nitropyridines, the proton resonances are expected in the aromatic region, with H-6 appearing at the most downfield position due to the dual effects of the ring nitrogen and the nitro group. chemicalbook.com

The protons of the piperonal moiety typically show a characteristic pattern. The two protons of the methylenedioxy group (-O-CH₂-O-) usually appear as a sharp singlet around δ 6.0 ppm. The three aromatic protons of the piperonal ring will appear as an ABC system, with distinct doublets and doublets of doublets in the range of δ 6.8–7.5 ppm. researchgate.net

The ¹³C-NMR spectrum provides complementary information. The azomethine carbon (-CH=N) is typically observed in the δ 140–150 ppm range. nih.gov The carbons of the 5-nitropyridine ring are heavily influenced by the substituents, with the carbon bearing the nitro group (C-5) being significantly deshielded. researchgate.net The carbonyl carbon from the original piperonal aldehyde would be shifted upfield upon formation of the hydrazone. The methylenedioxy carbon gives a characteristic signal around δ 101 ppm. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Hydrazone) | ~11.5 | s (broad) |

| H-6 (Pyridyl) | ~8.9 | d |

| H-4 (Pyridyl) | ~8.3 | dd |

| CH=N (Azomethine) | ~8.2 | s |

| H-3 (Pyridyl) | ~7.1 | d |

| H-2' (Piperonal) | ~7.4 | d |

| H-6' (Piperonal) | ~7.0 | dd |

| H-5' (Piperonal) | ~6.9 | d |

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridyl) | ~158.0 |

| C-6 (Pyridyl) | ~148.0 |

| C-4' (Piperonal) | ~150.0 |

| C-3' (Piperonal) | ~148.5 |

| CH=N (Azomethine) | ~145.0 |

| C-4 (Pyridyl) | ~138.0 |

| C-5 (Pyridyl) | ~135.0 |

| C-1' (Piperonal) | ~128.0 |

| C-6' (Piperonal) | ~124.0 |

| C-2' (Piperonal) | ~108.0 |

| C-5' (Piperonal) | ~106.0 |

To confirm these assignments, two-dimensional NMR experiments are invaluable. ruc.dk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the coupled protons on the nitropyridine ring (H-3 with H-4, and H-4 with H-6) and on the piperonal ring (H-5' with H-6'). This is crucial for differentiating the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, confirming the assignments made in the 1D spectra. For instance, the azomethine proton signal (~δ 8.2) would correlate with the azomethine carbon signal (~δ 145.0).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. In this molecule, a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would clearly identify the methylenedioxy (O-CH₂-O) carbon as a negative peak.

Together, these 2D techniques provide a robust and interconnected web of data that allows for the complete and confident structural assignment of Piperonal, (5-nitro-2-pyridyl)hydrazone. nih.gov

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups and the nature of chemical bonds within the molecule.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

N-H Stretch: A key band is the N-H stretching vibration of the hydrazone group, typically appearing in the region of 3150-3300 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the methylenedioxy group will appear just below 3000 cm⁻¹ (~2900 cm⁻¹). nih.gov

C=N Stretch: The stretching vibration of the azomethine (C=N) bond of the hydrazone is a strong indicator of its formation and is typically observed in the 1580-1630 cm⁻¹ range. researchgate.net

NO₂ Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) around 1500-1550 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹. nih.gov

C-O-C Stretches: The characteristic asymmetric and symmetric stretching vibrations of the methylenedioxy ether group are expected in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. researchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Hydrazone) | 3150-3300 | Medium |

| C-H (Aromatic) | >3000 | Medium-Weak |

| C=N (Azomethine) | 1580-1630 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| NO₂ (Asymmetric) | 1500-1550 | Strong |

| NO₂ (Symmetric) | 1340-1370 | Strong |

| C-O-C (Asymmetric) | ~1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. For this compound, the Raman spectrum would be particularly useful for observing:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group, which is often strong and sharp in the Raman spectrum, would complement the FT-IR data.

C=N Stretch: The azomethine bond should also be Raman active, providing confirmatory evidence of the hydrazone linkage.

Aromatic Ring Vibrations: The breathing modes of the pyridine (B92270) and benzene (B151609) rings would produce characteristic signals, helping to confirm the aromatic framework.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and molecular weight of a compound. For this compound (C₁₃H₁₀N₄O₄), the calculated exact mass is 286.0699 g/mol .

Using an ESI (Electrospray Ionization) source in positive ion mode, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺. The HRMS analysis would provide a measured mass with high accuracy (typically to four or five decimal places). A measured m/z value of 287.0777 for the [M+H]⁺ ion would unequivocally confirm the molecular formula C₁₃H₁₁N₄O₄⁺, leaving no ambiguity as to the compound's elemental composition. nih.govnih.gov This technique is crucial for distinguishing the target compound from any potential isomers or byproducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

The fragmentation pattern in ESI-MS/MS studies of similar hydrazone derivatives often involves the cleavage of the hydrazone linkage (C=N-N) and fragmentation of the aromatic rings. For instance, studies on the fragmentation of oxazolidin-2-one derivatives, which also contain heterocyclic rings, have demonstrated characteristic cleavage patterns that help in the structural elucidation of the molecule. srce.hr It is anticipated that the fragmentation of this compound would yield significant fragments corresponding to the piperonal cation and the 5-nitro-2-pyridylhydrazone radical cation or related fragments, providing unambiguous confirmation of its structure.

| Expected Ion | m/z | Description |

| [M+H]⁺ | 287.07 | Protonated molecule |

| [C₈H₇O₂]⁺ | 149.04 | Piperonal fragment |

| [C₅H₄N₃O₂]⁺ | 138.03 | 5-nitro-2-pyridylaminonitrene fragment |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Chromogenic Properties

Ultraviolet-Visible (UV-Vis) spectrophotometry provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of hydrazones is characterized by absorption bands arising from π → π* and n → π* transitions. For benzoylhydrazones derived from piperonal, UV-Vis spectra recorded in ethanol (B145695) have shown distinct absorption bands. ijcce.ac.ir For instance, a study on a Schiff base synthesized from piperonal and anthranilic acid reported aromatic π → π* transitions around 225 nm and imine n → π* transitions at higher wavelengths. oup.com

The presence of the nitro group, a strong electron-withdrawing group, on the pyridyl ring of this compound is expected to significantly influence its electronic absorption spectrum, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridylhydrazones. This is due to the extension of the conjugated system and the intramolecular charge transfer character from the piperonal moiety to the nitropyridyl ring. The chromogenic properties of related 5-nitro-2-pyridyl hydrazones have been noted, where the color of the compound is a direct consequence of these low-energy electronic transitions. consensus.app

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | 220-300 | Aromatic rings (Piperonal, Pyridyl) |

| n → π | >300 | Imine (C=N), Nitro (NO₂) |

| Intramolecular Charge Transfer (ICT) | >350 | Donor (Piperonal) to Acceptor (Nitropyridyl) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the referenced literature, analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For a series of piperonal aroylhydrazone ligands and their palladium(II) complexes, elemental analysis has been used to confirm their proposed stoichiometry. researchgate.net

The theoretical elemental composition of this compound (C₁₃H₁₀N₄O₄) is calculated as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 54.55 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.52 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 19.59 |

| Oxygen | O | 16.00 | 4 | 64.00 | 22.36 |

| Total | 286.27 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the purity and the molecular formula of the compound.

Coordination Chemistry and Metal Complex Formation of 5 Nitro 2 Pyridyl Hydrazone Ligands

Principles of Ligand Design for Metal Chelation with the (5-nitro-2-pyridyl)hydrazone Moiety

The design of ligands for selective metal chelation is a cornerstone of coordination chemistry. The (5-nitro-2-pyridyl)hydrazone framework is a versatile scaffold that possesses multiple features conducive to forming stable metal complexes. nih.gov

Identification and Characterization of Potential Donor Atoms

Hydrazones derived from 2-pyridylhydrazine are classic examples of polydentate ligands, capable of binding to a metal center through multiple atoms. mtct.ac.in For a ligand like Piperonal (B3395001), (5-nitro-2-pyridyl)hydrazone, three primary donor sites are available for coordination:

The Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a strong potential coordination site.

The Azomethine Nitrogen: The imine nitrogen atom (–N=C<) is another key donor site.

The Carbonyl Oxygen: In its neutral state, the ligand exists in a keto form containing a carbonyl group (C=O). During complexation, it frequently undergoes keto-enol tautomerization, allowing it to coordinate as a deprotonated enolate through the oxygen atom. researchgate.net

This arrangement allows the ligand to act as a tridentate NNO donor system. mtct.ac.in The coordination of these atoms is confirmed through spectroscopic analysis. In infrared (IR) spectroscopy, the involvement of the azomethine nitrogen is indicated by a shift in the ν(C=N) stretching frequency. Coordination through the enolic oxygen is evidenced by the disappearance of the amide ν(C=O) band and the appearance of a new band for ν(C–O). ias.ac.in

| Potential Donor Atom | Functional Group | Spectroscopic Evidence of Coordination |

| Pyridyl Nitrogen | Pyridine Ring | Shift in pyridine ring vibrational bands (IR) |

| Azomethine Nitrogen | Imine (–N=C<) | Shift in ν(C=N) stretching frequency (IR) |

| Enolic Oxygen | Enol (–C–O⁻) | Disappearance of ν(C=O) and appearance of ν(C–O) bands (IR) |

Electronic and Steric Influence of the Nitro Group on Coordination Behavior

The functional groups attached to the ligand backbone can significantly modulate its coordination properties.

Electronic Influence: The nitro group (–NO₂) is a powerful electron-withdrawing group. nih.govresearchgate.net Its placement at the 5-position of the pyridine ring decreases the electron density on the ring and, consequently, reduces the basicity of the pyridyl nitrogen atom. nih.gov This can influence the strength of the metal-pyridyl bond. A lower basicity might weaken the σ-donation to the metal, but it can also enhance the π-acceptor character of the ligand, which is important for stabilizing complexes with electron-rich transition metals in lower oxidation states. mdpi.com

Steric Influence: While the nitro group possesses some bulk, its position is remote from the primary coordination pocket formed by the NNO donor set. Therefore, it is not expected to exert significant direct steric hindrance that would prevent the ligand from adopting the necessary conformation for chelation. researchgate.netacs.org Its main steric role may be in influencing the crystal packing and intermolecular interactions in the solid state. researchgate.net

Synthesis and Stoichiometry of Transition Metal Complexes

The synthesis of metal complexes with hydrazone ligands is typically straightforward, yielding stable products with well-defined stoichiometry.

Formation of Homoleptic and Heteroleptic Metal(II) Complexes

(5-nitro-2-pyridyl)hydrazone ligands can form both homoleptic and heteroleptic complexes.

Homoleptic Complexes: These complexes contain only one type of ligand. For a tridentate hydrazone ligand (L), homoleptic complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂], are common. edu.krdresearchgate.net In such cases, the two ligands can satisfy the coordination requirements of a hexacoordinate metal ion, often resulting in a distorted octahedral geometry. mdpi.com

Heteroleptic Complexes: These complexes contain the primary hydrazone ligand along with other co-ligands. researchgate.netnih.gov For example, a 1:1 complex of the hydrazone with a metal ion might also include a bidentate ligand like 2,2'-bipyridine (B1663995) or monodentate ligands such as picoline to complete the metal's coordination sphere. researchgate.netnih.govrsc.orgrsc.org The synthesis involves reacting the metal salt with stoichiometric amounts of the respective ligands in a suitable solvent, often under reflux. chemistryjournal.netjptcp.com

Determination of Metal-to-Ligand Ratios in Coordination Complexes

Establishing the correct stoichiometry of a complex is a critical step in its characterization. A combination of methods is typically employed:

Elemental Analysis: Provides the mass percentages of C, H, and N, which are compared against theoretical values for a proposed formula. chemistryjournal.netjptcp.com

Molar Conductance: Measurements in solvents like DMF or DMSO help determine whether the complex is an electrolyte. Low conductivity values are indicative of non-electrolytic, neutral complexes where any anions are directly coordinated to the metal center. edu.krdchemistryjournal.net

Spectrophotometric Titrations: Solution-state stoichiometry can be determined using methods like Job's plot of continuous variation or the mole-ratio method. researchgate.net

Gravimetric Analysis: The metal content can be determined by carefully decomposing the complex and weighing the residual metal oxide. chemistryjournal.net

For tridentate hydrazone ligands, these methods commonly confirm the formation of complexes with 1:1 and 1:2 metal-to-ligand ratios. chemistryjournal.net

Structural Elucidation and Geometrical Characterization of Metal Complexes

A complete understanding of a metal complex requires detailed structural characterization, which defines the coordination geometry and bonding.

IR Spectroscopy: As previously noted, IR is crucial for identifying the ligand's donor atoms. The appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) can be assigned to M–N and M–O stretching vibrations, confirming the formation of coordinate bonds. jptcp.com

Electronic (UV-Vis) Spectroscopy: The d-d electronic transitions observed in the visible region of the spectrum are sensitive to the coordination geometry around the metal ion. The energy and intensity of these bands can help distinguish between geometries such as octahedral, tetrahedral, and square planar. jptcp.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ni(II) in a square planar environment), ¹H and ¹³C NMR spectra show characteristic shifts in the signals of nuclei close to the coordination sites. The disappearance of the labile N–H proton signal is strong evidence for coordination in the deprotonated enol form. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex determines the number of unpaired electrons on the metal center. This is vital for assigning the correct geometry and spin state, for example, distinguishing between a tetrahedral (paramagnetic) and square planar (diamagnetic) Ni(II) complex. jptcp.com

Based on analogous NNO-donor systems, complexes of Piperonal, (5-nitro-2-pyridyl)hydrazone with transition metals are expected to adopt common coordination geometries, as summarized in the table below.

| Metal-to-Ligand Ratio | Coordination Number | Common Geometry | Example Metal Ions |

| 1:2 (Homoleptic) | 6 | Distorted Octahedral | Co(II), Ni(II), Mn(II), Zn(II) |

| 1:1 | 4 | Square Planar or Tetrahedral | Cu(II), Ni(II) |

| 1:1 | 5 | Square Pyramidal | Cu(II), Co(II) |

Computational Chemistry and Theoretical Investigations of Piperonal, 5 Nitro 2 Pyridyl Hydrazone and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Published data is not available for the DFT calculations of Piperonal (B3395001), (5-nitro-2-pyridyl)hydrazone. A theoretical study would typically involve the following analyses.

Geometry Optimization and Energy Minimization of the Compound and its Derivatives

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and minimized energy values for Piperonal, (5-nitro-2-pyridyl)hydrazone are not found in the existing literature. This type of analysis is fundamental for confirming the most stable three-dimensional structure of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties and Activity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting energy gap for this compound, have not been reported. This analysis is crucial for understanding the compound's chemical reactivity, kinetic stability, and electronic properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published studies presenting theoretically predicted spectroscopic data (such as IR, UV-Vis, or NMR spectra) for this compound and comparing them with experimental values. Such a comparison is vital for validating the computational methods used.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Specific molecular docking studies for this compound against biological targets are not available in the scientific literature. This type of simulation is used to predict the biological potential of a compound.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Information regarding the predicted binding modes, binding energies, or inhibition constants of this compound with any specific biological macromolecules (e.g., proteins or enzymes) is not available.

Identification of Key Hydrogen Bonding and Hydrophobic Interactions at Active Sites

Without docking studies, the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions that would stabilize the ligand-target complex for this compound cannot be identified.

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling is a cornerstone in understanding the structure-activity relationships (SAR) of this compound. These theoretical studies provide insights into how the molecule's structural features influence its biological activity.

At the molecular level, the presence and position of specific functional groups are critical. For instance, in analogous nitro-containing hydrazones, the nitro group is often essential for biological activity; derivatives lacking this group have been shown to be practically inactive against certain parasites. researchgate.netrsc.org This suggests that the electron-withdrawing nature of the nitro group on the pyridine (B92270) ring of this compound is a key determinant of its function.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the molecule's geometry and electronic properties. mdpi.com These calculations help identify the most stable geometric and conformational isomers (e.g., E/Z isomers around the C=N bond) and rotamers (arising from rotation around single bonds). mdpi.comnih.gov The relative stability of these different forms, calculated as Gibbs free energy values, can be correlated with biological activity, as only specific conformations may be able to bind effectively to a biological target. mdpi.com

Furthermore, SAR studies on similar hydrazone series have revealed that activity can be associated with increased lipophilicity. researchgate.netrsc.org Computational models can predict properties like the partition coefficient (log P), providing a theoretical basis for designing analogs with optimized lipophilicity to enhance potency. By systematically modifying the piperonal, nitro-pyridyl, or hydrazone moieties in silico and calculating the resulting electronic and steric effects, researchers can build robust SAR models to guide the synthesis of more effective compounds.

A hypothetical data table illustrating SAR insights from computational modeling is presented below.

| Structural Feature | Observation from Computational Model | Implied Effect on Activity |

| 5-Nitro Group | Strong electron-withdrawing effect; high contribution to the LUMO (Lowest Unoccupied Molecular Orbital). | Considered essential for the compound's mechanism of action. |

| Piperonal Moiety | Contributes to the molecule's overall size, shape, and lipophilicity. | Modifications can be explored to optimize binding and solubility. |

| Hydrazone Linker | Allows for E/Z isomerism; DFT calculations show the E-isomer is often more energetically stable. mdpi.com | The preferred isomer likely has a better fit in the target's binding site. |

| Pyridine Ring | Nitrogen atom acts as a hydrogen bond acceptor. | Important for anchoring the molecule within a protein binding pocket. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space of this compound and its interactions with biological targets over time, providing insights that static models cannot. researchgate.net

In a solvent environment, this compound is not a rigid structure. It exhibits considerable flexibility, with rotations possible around its single bonds. MD simulations can model this dynamic behavior by calculating the atomic trajectories over time based on a molecular mechanics force field. This allows for the exploration of the molecule's conformational landscape, identifying the most populated and energetically favorable shapes it adopts in solution. The simulations can reveal the transitions between different rotamers and the flexibility of the piperonal and pyridyl rings, which is crucial for understanding how the molecule might adapt its shape upon approaching a binding site.

When studying the interaction of this compound with a protein target, MD simulations are invaluable for assessing the stability of the ligand-protein complex. nih.gov After an initial docking pose is predicted, an MD simulation is run for tens to hundreds of nanoseconds to observe the dynamic behavior of the complex.

Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed. researchgate.net Minimal RMSD variations (e.g., <0.5 nm) indicate a stable complex. researchgate.net

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. The persistence of key hydrogen bonds, for instance, involving the hydrazone's NH group or the pyridine nitrogen, confirms their importance in stabilizing the interaction. researchgate.net

Solvent Effects: MD simulations explicitly include solvent molecules (typically water), allowing for the investigation of their role in mediating or disrupting the ligand-protein interaction. Water molecules can form bridges that stabilize the complex or compete for hydrogen bonding sites.

The following interactive table shows hypothetical data from an MD simulation to assess the stability of a ligand-protein complex.

| Simulation Time (ns) | Ligand RMSD (nm) | Protein RMSD (nm) | Number of H-Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 0.21 | 0.25 | 3 |

| 20 | 0.23 | 0.28 | 4 |

| 30 | 0.22 | 0.27 | 3 |

| 40 | 0.24 | 0.26 | 3 |

Ligand-Based and Structure-Based Drug Design (LBDD/SBDD) Methodologies

Both LBDD and SBDD are critical computational strategies for the discovery and optimization of novel inhibitors based on the this compound structure.

Scaffold hopping is a drug design strategy used to identify structurally novel compounds that retain the biological activity of a parent molecule. psu.edu This is particularly useful for discovering new chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. niper.gov.in

Starting from this compound, scaffold hopping could involve several approaches:

Heterocycle Replacement: The pyridine ring could be replaced with other nitrogen-containing heterocycles like a pyrimidine (B1678525) or a thiazole. nih.gov This modification alters the electronic properties and hydrogen bonding capacity of the molecule.

Core Structure Modification: The entire (5-nitro-2-pyridyl)hydrazone core could be replaced by a bioisosteric scaffold, such as an imidazo[1,2-a]pyridine-3-one, that can present the key pharmacophoric features (the piperonal group and other substituents) in a similar spatial arrangement. nih.gov

Ring Opening/Closure: The piperonal ring system could be modified through ring-opening strategies to create more flexible analogs or by using different ring systems altogether to explore new interactions in the binding pocket. psu.edu

These strategies are often guided by computational tools that can screen virtual libraries of new scaffolds for their shape and pharmacophore similarity to the original lead compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For (5-nitro-2-pyridyl)hydrazone derivatives, a QSAR model would be developed by:

Creating a Dataset: Synthesizing and testing a series of analogs of this compound where specific parts of the molecule are varied.

Calculating Descriptors: For each analog, a wide range of molecular descriptors are calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. mdpi.com

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: Log P (lipophilicity).

Topological Descriptors: Describing molecular connectivity and branching.

Model Building: Using statistical methods like Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed biological activity (e.g., pIC50). nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation, q²) and external validation sets (r²_pred) to ensure its robustness. nih.gov

A validated QSAR model can then be used to predict the activity of novel, unsynthesized (5-nitro-2-pyridyl)hydrazone derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.gov

The table below provides a simplified example of data used for a QSAR model.

| Compound | Log P | Electronic Descriptor (e.g., LUMO energy) | Steric Descriptor (e.g., Molecular Volume) | Measured Activity (pIC50) |

| Analog 1 | 3.1 | -2.5 eV | 250 ų | 6.5 |

| Analog 2 | 3.5 | -2.7 eV | 265 ų | 7.1 |

| Analog 3 | 2.9 | -2.4 eV | 240 ų | 6.2 |

| Analog 4 | 3.8 | -2.6 eV | 280 ų | 7.4 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, methods is a critical component in the early stages of drug discovery and development. These theoretical investigations allow for the assessment of the pharmacokinetic profile of a compound, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics before resource-intensive synthesis and experimental testing are undertaken.

For the compound this compound and its potential metal complexes, a comprehensive in silico ADME evaluation would typically involve the use of various computational models and software. These tools predict a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's biological activity and efficacy.

Despite the importance of such analyses, a review of available scientific literature and computational databases did not yield specific in silico ADME studies or detailed research findings for this compound or its metal complexes. While computational studies on related hydrazone, piperonal, and nitropyridine derivatives exist, the strict focus of this article on the title compound precludes the inclusion of data from these structurally different molecules.

A typical in silico ADME assessment for a novel compound like this compound would generate data on several key properties. These often include, but are not limited to:

Physicochemical Properties: Predictions of molecular weight, lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA) are fundamental. These parameters are primary determinants of a molecule's absorption and distribution characteristics.

Absorption: Computational models can predict human intestinal absorption (HIA) and cell permeability, such as Caco-2 permeability, which are indicators of how well a compound might be absorbed from the gastrointestinal tract.

Distribution: Predictions often include the likelihood of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). These factors influence where the compound travels in the body and how much of it is available to exert a therapeutic effect.

Metabolism: In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Identifying potential sites of metabolism is crucial for understanding a compound's metabolic stability and potential for drug-drug interactions.

Excretion: While less commonly predicted with high accuracy by in silico methods, some models can provide insights into the likely routes of excretion.

Without specific studies on this compound, it is not possible to present a data table of its predicted ADME properties. The generation of such a table would require performing a dedicated computational analysis using specialized software, which is beyond the scope of this literature-based article.

Future computational research on this compound and its metal complexes would be invaluable. Such studies would provide the foundational data necessary to evaluate their potential as therapeutic agents from a pharmacokinetic perspective and would guide any subsequent experimental investigations.

Applications of 5 Nitro 2 Pyridyl Hydrazone Derivatives in Analytical Chemistry and Materials Science

Advanced Materials Science Applications of (5-nitro-2-pyridyl)hydrazone Derivatives

The unique molecular architecture of (5-nitro-2-pyridyl)hydrazone derivatives, characterized by a versatile hydrazone linkage (-NH-N=CH-), a piperonal (B3395001) moiety, and a nitropyridyl group, has garnered interest in the field of materials science. These compounds possess a donor-π-acceptor (D-π-A) framework, which is advantageous for various advanced applications, including optoelectronic devices and novel polymer synthesis. The inherent photophysical and electrochemical properties of this class of compounds, such as their ability to absorb and emit light and to participate in redox reactions, make them promising candidates for next-generation materials.

Integration into Light-Emitting Diodes (LEDs) and Optoelectronic Devices

While direct integration of Piperonal, (5-nitro-2-pyridyl)hydrazone into commercial LEDs has not been extensively documented, the broader class of hydrazone derivatives is recognized for its potential in organic light-emitting diodes (OLEDs). The fluorescence and charge-transporting capabilities of hydrazones make them suitable for use as emitting layers or hole-transporting materials in OLEDs. The piperonal and nitropyridyl components of the molecule can be tailored to tune the emission color and improve charge injection and transport properties.

Research on structurally related compounds, such as pyrazoline derivatives, has demonstrated their utility in OLEDs due to their strong fluorescence and high hole-transport efficiency. The core structure of this compound, with its extended π-conjugation, suggests it could exhibit similar electroluminescent properties. Chalcone derivatives of piperonal have also been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronic devices like optical switches and modulators. rsc.org The significant NLO properties of these related compounds suggest that this compound could be a candidate for such applications. rsc.org

The photophysical properties of hydrazones, including their ability to undergo photoisomerization, are also of interest for developing molecular switches and data storage devices. The interplay between the electron-donating piperonal group and the electron-accepting nitropyridyl group can lead to intramolecular charge transfer (ICT) states, which are fundamental to the operation of many optoelectronic materials.

Research on Dye-Sensitized Solar Cells (DSSCs)

The application of piperonal-based derivatives in dye-sensitized solar cells (DSSCs) has shown considerable promise. Recent studies have focused on synthesizing organic dyes incorporating a piperonal unit, which acts as a donor group in a D-π-A configuration. bohrium.com These dyes have been successfully employed as co-sensitizers with conventional ruthenium-based dyes, leading to a significant enhancement in the power conversion efficiency (PCE) of DSSCs. bohrium.com

For instance, two novel piperonal-based organic dyes, when used as co-sensitizers, increased the PCE of DSSCs from 7.31% (with the standard N719 dye alone) to as high as 10.43%. bohrium.com This improvement is attributed to the enhanced short-circuit current density (Jsc) and open-circuit voltage (Voc) of the solar cells. bohrium.com The piperonal-based co-sensitizers contribute to a denser and more organized monolayer of dye on the TiO2 surface, which helps to reduce electron recombination. bohrium.com

The following table summarizes the performance of DSSCs with and without piperonal-based co-sensitizers:

| Sensitizer | Jsc (mA·cm⁻²) | Voc (mV) | Fill Factor (FF) | PCE (%) |

| N719 | - | - | - | 7.31 |

| N719 + Piperonal-based Dye 1 | - | - | - | - |

| N719 + Piperonal-based Dye 2 | - | - | - | - |

| N719 + Cocktail of Piperonal-based Dyes | 19.05 | 750 | - | 10.43 |

Data derived from a study on piperonal-based organic dyes as co-sensitizers in DSSCs. bohrium.com The specific values for Jsc, Voc, and FF for the individual co-sensitized cells were not provided in the source material.

The strong UV-Vis absorption and high molar extinction coefficients of these piperonal derivatives make them effective in harvesting light and transferring energy within the solar cell. bohrium.com The molecular engineering of these dyes, including the strategic placement of the piperonal moiety, allows for the fine-tuning of their spectral properties and energy levels to optimize DSSC performance. bohrium.com

Synthesis of Novel Polymeric Materials and Nanoparticle Architectures

The hydrazone functional group offers a versatile platform for the synthesis of novel polymers. The reversible nature of the hydrazone bond can be exploited in the development of dynamic covalent polymers, which have applications in self-healing materials and responsive systems. While specific polymerization of this compound is not detailed in current literature, hydrazones, in general, can act as initiators in vinyl polymerization processes. This opens up possibilities for creating polymers with tailored properties by incorporating the piperonal and nitropyridyl functionalities into the polymer backbone or as side chains.

In the realm of nanotechnology, piperonal and its natural source, Piper nigrum (black pepper), have been utilized in the green synthesis of nanoparticles. nih.govhilarispublisher.comajchem-a.com Extracts from Piper nigrum have been employed as reducing and capping agents for the formation of silver and copper-based nanoparticles. nih.govhilarispublisher.comajchem-a.com These biologically synthesized nanoparticles exhibit potential applications in various fields, including medicine and catalysis.

The synthesis of nanoparticles using piperonal derivatives is an emerging area of research. The ability of the hydrazone moiety to chelate metal ions could be leveraged to direct the formation of metal-organic frameworks (MOFs) or to functionalize the surface of nanoparticles. The incorporation of the piperonal and nitropyridyl groups could impart specific optical or electronic properties to the resulting nanomaterials.

Future Research Directions and Translational Perspectives for Piperonal, 5 Nitro 2 Pyridyl Hydrazone

Rational Design and Synthesis of Next-Generation (5-nitro-2-pyridyl)hydrazone Derivatives

The rational design of next-generation derivatives of Piperonal (B3395001), (5-nitro-2-pyridyl)hydrazone will be pivotal in enhancing potency, selectivity, and pharmacokinetic properties. Future synthetic strategies will focus on systematic modifications of its core structure to establish comprehensive Structure-Activity Relationships (SAR).

Key areas for structural modification include:

The Piperonal Moiety: The 1,3-benzodioxole (B145889) ring system can be altered by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) or by replacing it entirely with other aromatic or heterocyclic rings to explore effects on target binding and lipophilicity.

The Pyridyl Ring: The 5-nitro group is a critical feature, often associated with specific biological activities, as seen in related nitroaromatic compounds like nifuroxazide (B1678864) and nifurtimox. nih.govrsc.org However, its role can be modulated by shifting its position or replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) to fine-tune electronic properties and potentially reduce toxicity.

The Hydrazone Linker: The core C=N-N linkage, while essential, can be modified. For instance, N-alkylation of the hydrazide can produce derivatives with altered conformational flexibility and hydrogen bonding capacity. nih.gov

Synthesis of these novel analogues will continue to rely on established methods, primarily the condensation reaction between a substituted 2-hydrazinyl-5-nitropyridine (B1587325) and various aldehydes or ketones. nih.govnih.govnih.gov Efficient synthetic protocols, including mechanochemical and solid-state melt reactions, could offer greener and more efficient alternatives to traditional solution-based methods. rsc.org

| Structural Moiety | Modification Strategy | Potential Impact on Bioactivity | Rationale/Example |

|---|---|---|---|

| Piperonal Ring | Introduction of substituents (e.g., -Cl, -F, -CH3, -OCH3) | Modulation of lipophilicity, target interaction, and metabolic stability. | Halogen substitution can enhance binding affinity; methoxy (B1213986) groups can alter solubility. nih.gov |

| 5-Nitro Group | Replacement with other electron-withdrawing groups (e.g., -CN, -SO2CH3) | Fine-tuning of electronic properties and potential reduction of off-target effects. | The nitro group is crucial for the activity of many trypanocidal agents but can be a source of toxicity. rsc.orgresearchgate.net |

| Pyridyl Nitrogen | Bioisosteric replacement (e.g., pyrimidine (B1678525), pyrazine) | Alteration of hydrogen bonding capabilities and overall molecular geometry. | Pyrazylhydrazone derivatives have shown significant antileishmanial activity. nih.gov |

| Hydrazone Linker | N-alkylation or acylation | Modification of conformational freedom and interaction with biological targets. | The N-N linkage is a key structural motif in many bioactive agents. nih.govsemanticscholar.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The vast chemical space of possible hydrazone derivatives makes traditional synthesis and screening methods time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. astrazeneca.com

Future research will leverage AI/ML in several key areas:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing datasets of hydrazone compounds to predict various properties of novel, unsynthesized derivatives. astrazeneca.comnih.gov This includes predicting biological activity against specific targets and forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which helps prioritize candidates with a higher probability of success. nih.gov

Virtual Screening: AI can rapidly screen massive virtual libraries of potential (5-nitro-2-pyridyl)hydrazone derivatives against 3D models of biological targets, identifying compounds with the highest predicted binding affinity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized for desired properties such as target specificity and drug-likeness. youtube.com This allows for the exploration of novel chemical scaffolds beyond simple modifications of the parent compound.

| Discovery Stage | AI/ML Tool/Technique | Objective | Expected Outcome |

|---|---|---|---|

| Hit Identification | Virtual High-Throughput Screening (vHTS) | Screen large compound libraries against a target protein. | Identification of a diverse set of initial hit compounds. youtube.com |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the activity of new analogues based on their chemical structure. | Guidance for rational design of more potent and selective compounds. |

| Pharmacokinetic Profiling | ADMET Prediction Models | Forecast properties like solubility, bioavailability, and toxicity in silico. nih.gov | Early deselection of candidates with poor drug-like properties, reducing late-stage failures. |

| Novel Scaffold Generation | Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. | Exploration of new chemical space and discovery of patentable new chemical entities. youtube.com |

Exploration of Polypharmacology and Multi-Targeted Approaches

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. A paradigm shift from the "one molecule, one target" approach towards polypharmacology—designing single chemical entities that can modulate multiple targets—is gaining traction. mdpi.com Hydrazone derivatives are well-suited for this strategy due to their modular nature, allowing for the combination of different pharmacophores into a single molecule. nih.gov

Future research should focus on designing (5-nitro-2-pyridyl)hydrazone derivatives as multi-target agents. For example, by hybridizing the core structure with other known pharmacophores, it may be possible to create compounds that simultaneously inhibit multiple enzymes or receptors involved in a disease cascade. Research on other hydrazones has shown success in creating dual inhibitors, such as those targeting both carbonic anhydrase and cholinesterase for potential application in Alzheimer's disease. nih.gov This approach could lead to therapies with improved efficacy and a lower likelihood of developing drug resistance.

Potential multi-target strategies for this class of compounds could include:

Dual Antimicrobial and Anti-inflammatory Agents: Combining antibacterial activity with the inhibition of inflammatory enzymes like cyclooxygenases (COX).

Multi-Targeted Anticancer Agents: Designing molecules that inhibit both a specific kinase and a DNA repair enzyme, for instance.

Interdisciplinary Research with Emerging Fields in Chemical Biology

The intersection of chemistry and biology offers powerful tools to elucidate the mechanisms of action of new compounds and identify novel therapeutic targets. chemscene.com Future research on Piperonal, (5-nitro-2-pyridyl)hydrazone and its derivatives will benefit immensely from collaborations with emerging fields in chemical biology.

Substituted hydrazines can serve as versatile chemical probes for exploring the proteome. researchgate.net Derivatives of this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for activity-based protein profiling (ABPP). These probes could be used to:

Identify Cellular Targets: By covalently labeling their protein targets in complex biological systems, these probes can help identify the specific enzymes or receptors with which the compounds interact.

Visualize Drug Distribution: Fluorescently tagged derivatives could allow for the visualization of compound accumulation within cells and tissues, providing valuable information on pharmacokinetics and target engagement.

Elucidate Mechanisms of Action: Integration with "omics" technologies (proteomics, metabolomics) can provide a systems-level understanding of the cellular pathways modulated by these compounds, moving beyond a single target to a network-wide perspective.

This interdisciplinary approach will not only accelerate the translation of these compounds from the bench to the clinic but also deepen our fundamental understanding of the biological processes they influence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for piperonal, (5-nitro-2-pyridyl)hydrazone, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation of piperonal (1,3-benzodioxole-5-carboxaldehyde) with 5-nitro-2-pyridylhydrazine. Characterization typically involves UV-Vis spectrophotometry to confirm hydrazone formation (λmax ~370 nm, ε ≈22,000 M⁻¹cm⁻¹) and FT-IR for imine (C=N) and nitro (NO₂) group identification . Purity is validated using HPLC with retention indices calibrated against standards, and structural confirmation via single-crystal X-ray diffraction (if crystallizable) or NMR .

Q. How is this compound utilized in metal ion detection and quantification?

- Methodological Answer : The hydrazone acts as a chelating agent for transition metals (e.g., Ni²⁺, Cu²⁺). Experimental design involves pH optimization (e.g., buffered at pH 6.5–8.0) to stabilize the metal-hydrazone complex. Spectrophotometric quantification (e.g., for Ni²⁺ in steel samples) uses extraction with chloroform or dichloromethane, followed by absorbance measurement at 450–500 nm. Calibration curves are plotted against known standards, achieving detection limits <1 ppm .

Q. What are the primary spectroscopic techniques for analyzing hydrazone tautomerism in this compound?

- Methodological Answer : Azo-hydrazone tautomerism is investigated using:

- UV-Vis spectroscopy : Shifts in λmax indicate dominant tautomeric forms (e.g., hydrazone form absorbs at longer wavelengths).

- ¹H NMR : Proton signals near δ 11–12 ppm confirm hydrazone (-NH-N=CH-) formation.

- X-ray crystallography : Resolves tautomeric preference in solid state (hydrazone form is typically observed) .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities due to azo-hydrazone tautomerism, and how are they addressed?

- Methodological Answer : Tautomeric equilibria in solution complicate structural assignments. Advanced approaches include:

- Time-resolved spectroscopy : Monitors tautomer dynamics in solvents like DMSO or methanol.

- DFT calculations : Predicts thermodynamic stability of tautomers (e.g., Gibbs free energy differences <2 kcal/mol favor coexistence).

- Cryogenic X-ray diffraction : Captures metastable tautomeric states in single crystals .

Q. How can the metal-binding selectivity of this hydrazone be optimized for specific analytical applications?

- Methodological Answer : Selectivity is tuned via:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) enhances affinity for harder Lewis acids (e.g., Ni²⁺ over Cu²⁺).

- pH modulation : Adjusting buffer pH (e.g., ammonium acetate at pH 6.5) to favor specific coordination geometries.

- Solvent extraction : Using non-polar solvents (e.g., chloroform) to isolate hydrophobic metal complexes .

Q. What mechanistic insights explain the bioactivity of hydrazone derivatives in pharmacological contexts?

- Methodological Answer : The -CONHN=CH- moiety enables hydrogen bonding with biological targets (e.g., DNA topoisomerases or kinase enzymes). In anticancer studies, piperonal hydrazones induce apoptosis via mitochondrial pathway activation, validated by flow cytometry (Annexin V/PI staining) and caspase-3/7 assays. SAR studies reveal that electron-donating substituents (e.g., -OCH₃) enhance cytotoxicity in hepatocarcinoma cells .

Q. How do contradictory data on hydrazone-metal complex stability constants arise, and how are they reconciled?

- Methodological Answer : Discrepancies stem from:

- Method variance : Potentiometric vs. spectrophotometric determination yields differing logβ values (e.g., ±0.5 log units).

- Solvent effects : Aqueous vs. mixed-solvent systems alter dielectric constants and ion-pairing.

- Statistical rigor : Use multivariate ANOVA to assess inter-laboratory variability and validate protocols via standardized reference materials .

Data-Driven Research Considerations

Q. What experimental parameters critically influence the reproducibility of hydrazone-based analytical methods?

- Critical Parameters :

- Reagent purity : Hydrazine derivatives must be >98% pure (HPLC-validated) to avoid side reactions.

- Temperature control : Complexation kinetics are temperature-sensitive (Δλmax ≈2 nm/°C).

- Light exposure : Nitro groups undergo photodegradation; experiments require amber glassware or dark conditions .

Q. How can computational modeling enhance the design of hydrazone derivatives with tailored properties?

- Methodological Answer :

- Molecular docking : Predicts binding affinities to biological targets (e.g., acetylcholinesterase for pesticide design).

- QSAR models : Correlates substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values).

- TD-DFT : Simulates UV-Vis spectra to pre-screen synthetic candidates .

Key Research Gaps and Opportunities

- Mechanistic ambiguity : Few studies elucidate the exact targets of hydrazone bioactivity (e.g., enzyme inhibition vs. membrane disruption) .

- Advanced characterization : In-situ techniques like in-cell NMR or cryo-EM could resolve dynamic interactions in biological systems .

- Green synthesis : Solvent-free or catalytic methods to improve atom economy in hydrazone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.